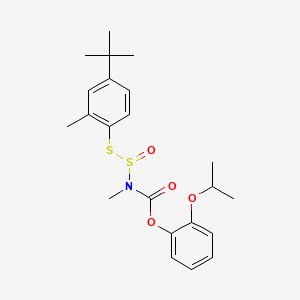![molecular formula C9H14N2 B13803274 4-Methyl-3-[(methylamino)methyl]aniline CAS No. 744138-96-3](/img/structure/B13803274.png)
4-Methyl-3-[(methylamino)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(methylamino)methyl]aniline is an organic compound with the molecular formula C8H12N2. It is a derivative of aniline, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .
化学反応の分析
Types of Reactions
4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other organic products.
作用機序
The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with a single methyl group attached to the nitrogen atom.
3-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
4-(Trifluoromethyl)-N-methylaniline: An aniline derivative with a trifluoromethyl group and a methyl group attached to the nitrogen atom.
Uniqueness
4-Methyl-3-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
744138-96-3 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
4-methyl-3-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
InChIキー |
BETJQPLVMIOYFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

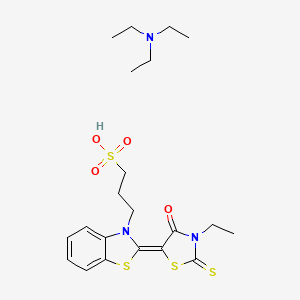
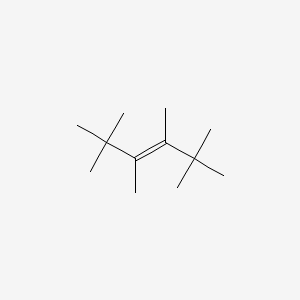
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)

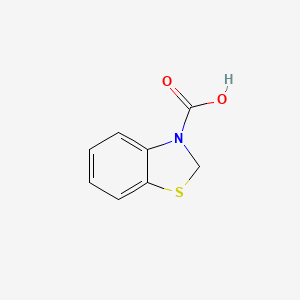
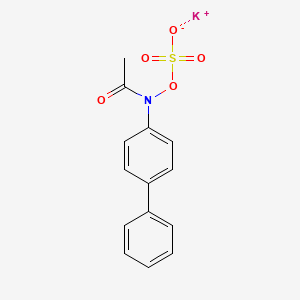
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
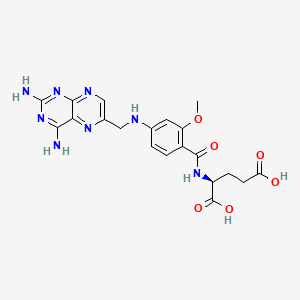
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
